6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine
CAS No.:
Cat. No.: VC15753792
Molecular Formula: C9H7ClN4
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN4 |
|---|---|
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 6-chloro-N-pyridin-2-ylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H7ClN4/c10-7-5-9(13-6-12-7)14-8-3-1-2-4-11-8/h1-6H,(H,11,12,13,14) |
| Standard InChI Key | PIBUCVXIFXFEBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)NC2=CC(=NC=N2)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at the 4-position with an amine group linked to a pyridin-2-yl moiety. The chlorine atom at the 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 206.63 g/mol | |
| Boiling Point | 296.4 ± 22.0°C | |
| Exact Mass | 206.03600 g/mol | |
| PSA (Polar Surface Area) | 65.42 Ų | |
| LogP (Partition Coefficient) | 1.70 |
The compound’s planar structure and hydrogen-bonding capabilities (via the amine and pyridine nitrogen) make it a versatile scaffold for drug design .
Spectral Data
While experimental spectral data (e.g., NMR, IR) are not explicitly provided in the cited sources, its structural analogs exhibit characteristic peaks:
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-NMR: Pyridine protons resonate at δ 8.5–7.5 ppm, while pyrimidine protons appear downfield due to electron-withdrawing effects.
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-NMR: The pyrimidine C-Cl carbon is typically observed near δ 160 ppm .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. A typical pathway involves:
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Starting Materials: 6-Chloropyrimidin-4-amine and 2-aminopyridine.
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Reaction Conditions:
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Heating under reflux in a polar aprotic solvent (e.g., DMF, DMSO) at 80–120°C.
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Use of a base (e.g., KCO) to deprotonate the amine and facilitate substitution.
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Purification: Column chromatography or recrystallization yields the pure product .
Reaction Scheme:
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (reported >85%) and reduce reaction time. Advanced techniques like high-performance liquid chromatography (HPLC) ensure purity >98%.
Pharmacological Applications
MNK Inhibition and Anticancer Activity
The compound serves as a precursor in synthesizing MNK inhibitors, which block the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a protein overexpressed in cancers like diffuse large B-cell lymphoma (DLBCL) . Key findings include:
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Patent US2022/0289719A1: Derivatives of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine demonstrated IC values <100 nM against MNK1/2, inducing apoptosis in cancer cell lines .
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Structure-Activity Relationship (SAR): The pyridin-2-yl group enhances binding affinity to MNK’s ATP-binding pocket, while the chlorine atom stabilizes the molecule’s conformation .
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